molecular formula C9H7NS B075626 p-Vinylphenyl isothiocyanate CAS No. 1520-20-3

p-Vinylphenyl isothiocyanate

Cat. No.: B075626
CAS No.: 1520-20-3
M. Wt: 161.23 g/mol
InChI Key: VLYLPZIBVLBOLH-UHFFFAOYSA-N
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Description

P-Vinylphenyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactions with Ruthenium Acetylide Complexes : p-Vinylphenyl isothiocyanate has been involved in the study of reactions with ruthenium acetylide complexes. These reactions lead to products like the vinylidene phosphonate complex and contribute to understanding the complex's reactions with isothiocyanates (Chao-Wan Chang et al., 1998).

  • Formation of Thiocarbonylimidazoline Derivatives : It reacts with nucleophiles like p-chloroaniline and cyclohexylamine to yield thiocarbonylimidazoline derivatives, similar to those products formed from o-phenylene di-isothiocyanate (R. Hull & T. Seden, 1980).

  • Use in Water-Soluble Polyisothiocyanates : This chemical has been used in the creation of water-soluble polyisothiocyanates, which have applications as biological absorption materials (G. Jones et al., 1973).

  • N-terminal Amino Acid Sequence Determination of Proteins : p-Phenylazophenyl isothiocyanate, a related compound, has been used for the determination of N-terminal amino acid sequences in proteins (S. Datta et al., 1976).

  • Applications in Light-Emitting Polythiophenes : Polythiophenes, including derivatives of thiophene and vinylphenyl isothiocyanate, have been studied for their light-emitting properties. They have potential applications in electroluminescent materials and light-emitting diodes (I. F. Perepichka et al., 2005).

  • Induction of Apoptosis in Cancer Research : Isothiocyanates, including phenyl isothiocyanate, have been studied for their ability to induce apoptosis in HeLa cells, suggesting a potential application in cancer research (R. Yu et al., 1998).

  • Synthesis and Polymerization Applications : Various studies have focused on the synthesis and polymerization of vinylphenyl isothiocyanate derivatives. These include investigations into the chemical modification and polymerization of polymethacrylates and poly(phenylene vinylene)s, which have applications in creating advanced materials with specific properties (T. Sakamoto et al., 2010).

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including p-Vinylphenyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including metabolism and cellular defense mechanisms.

Mode of Action

The interaction of this compound with its targets leads to various changes in cellular processes. For instance, the compound’s interaction with CYP enzymes can influence the metabolism of various substances within the cell . Additionally, by interacting with proteins involved in antioxidant response, this compound can enhance the cell’s ability to neutralize harmful free radicals .

Biochemical Pathways

This compound affects several biochemical pathways. It influences the activity of CYP enzymes, which are involved in the metabolism of various endogenous and exogenous substances . Furthermore, it modulates proteins involved in antioxidant response, thereby affecting the cellular defense mechanisms against oxidative stress .

Pharmacokinetics

It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of this compound.

Result of Action

The action of this compound at the molecular and cellular levels leads to various effects. By modulating the activity of CYP enzymes and proteins involved in antioxidant response, it can influence cellular metabolism and defense mechanisms . These changes can have various downstream effects, including potential chemopreventive effects .

Safety and Hazards

When handling p-Vinylphenyl isothiocyanate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Isothiocyanates are interesting and important in food; therefore innovations in processing and applying are continually emerging . For example, the invention relates to a vegetable seasoning powder rich in isothiocyanate and a production method thereof .

Properties

IUPAC Name

1-ethenyl-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYLPZIBVLBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164930
Record name p-Vinylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-20-3
Record name p-Vinylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Vinylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1520-20-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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